REACTION_CXSMILES
|
C(O[CH:6]([O:17]CCCC)[C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[N+:14]([O-])=O)CCC.[CH:22]([Mg]Br)=[CH2:23].[Cl-].[NH4+]>O1CCCC1>[CH3:13][C:11]1[CH:10]=[C:9]2[C:8](=[C:7]([CH:6]=[O:17])[CH:12]=1)[NH:14][CH:23]=[CH:22]2 |f:2.3|
|
Name
|
2-Dibutoxymethyl-4-methyl-1-nitrobenzene
|
Quantity
|
13.957 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C1=C(C=CC(=C1)C)[N+](=O)[O-])OCCCC
|
Name
|
|
Quantity
|
474 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in tetrahydrofuran (160 mL)
|
Type
|
TEMPERATURE
|
Details
|
cool to 0° C
|
Type
|
STIRRING
|
Details
|
Add aqueous 0.5 molar hydrochloric acid (20 mL) and stir the mixture at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
Add saturated aqueous sodium hydrogen carbonate (200 mL) and extract the aqueous layer with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers, dry over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purify by flash column chromatography (silica gel, 5% ethyl acetate/hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |